molecular formula C13H18F3N B13415137 N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine CAS No. 51353-04-9

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine

Cat. No.: B13415137
CAS No.: 51353-04-9
M. Wt: 245.28 g/mol
InChI Key: NFNFGNLAOQRPPO-UHFFFAOYSA-N
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Description

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine is a complex organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a trifluoromethyl group attached to a phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine typically involves multiple steps, starting with the preparation of the phenethylamine backbone. This can be achieved through the reductive amination of benzaldehyde derivatives with appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenethylamine derivatives with different substituents, such as:

  • N-Isopropyl-alpha-methylphenethylamine
  • N-Isopropyl-m-trifluoromethylphenethylamine
  • Alpha-methyl-m-trifluoromethylphenethylamine

Uniqueness

N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine is unique due to the presence of both the isopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

51353-04-9

Molecular Formula

C13H18F3N

Molecular Weight

245.28 g/mol

IUPAC Name

N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C13H18F3N/c1-9(2)17-10(3)7-11-5-4-6-12(8-11)13(14,15)16/h4-6,8-10,17H,7H2,1-3H3

InChI Key

NFNFGNLAOQRPPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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